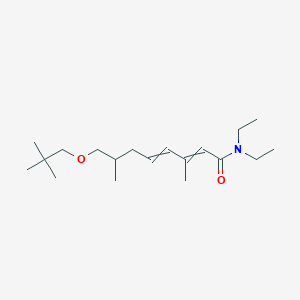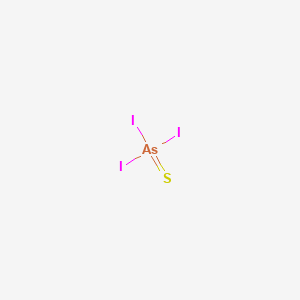
Arsorothioic triiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsorothioic triiodide is a chemical compound that contains arsenic, sulfur, and iodine. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure and reactivity make it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of arsorothioic triiodide typically involves the reaction of arsenic compounds with sulfur and iodine under controlled conditions. One common method is to react arsenic trioxide (As2O3) with elemental sulfur (S) and iodine (I2) in an organic solvent. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
Arsorothioic triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide (As2O5), while reduction could produce arsenic sulfide (As2S3).
科学的研究の応用
Arsorothioic triiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
作用機序
The mechanism by which arsorothioic triiodide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular function and signaling pathways. These interactions are often mediated by the compound’s ability to form complexes with proteins and other biomolecules.
類似化合物との比較
Arsorothioic triiodide can be compared with other similar compounds, such as:
Nitrogen triiodide (NI3): Known for its explosive properties, nitrogen triiodide is used in different applications compared to this compound.
Phosphorus triiodide (PI3): This compound is used in organic synthesis and has different reactivity and applications.
Sulfur triiodide (SI3): Another related compound with distinct chemical properties and uses.
特性
CAS番号 |
54990-17-9 |
|---|---|
分子式 |
AsI3S |
分子量 |
487.70 g/mol |
IUPAC名 |
triiodo(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/AsI3S/c2-1(3,4)5 |
InChIキー |
NBPLMEWOLQQOIO-UHFFFAOYSA-N |
正規SMILES |
S=[As](I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


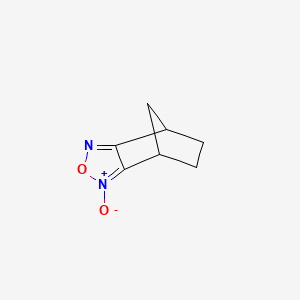
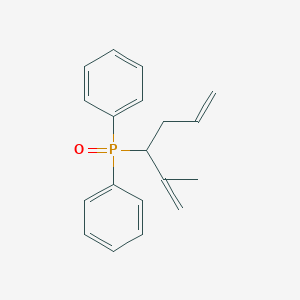

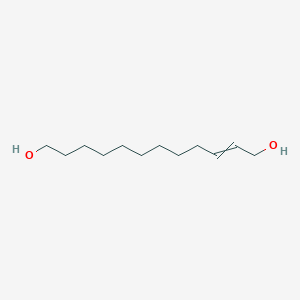
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
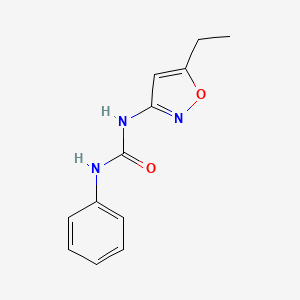
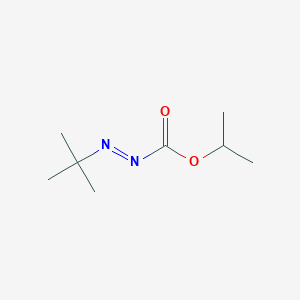
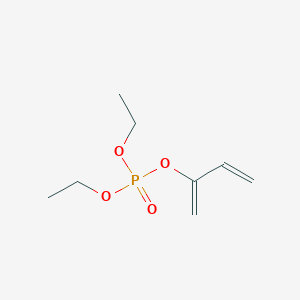
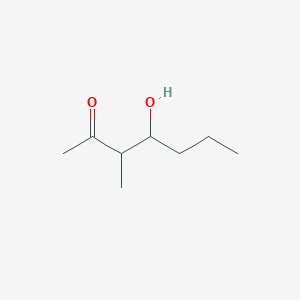
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

